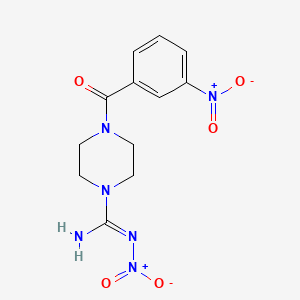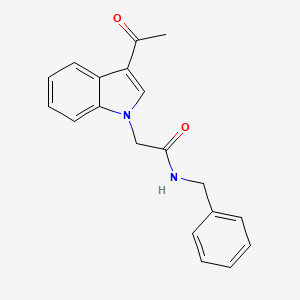
N'-nitro-4-(3-nitrobenzoyl)-1-piperazinecarboximidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N'-nitro-4-(3-nitrobenzoyl)-1-piperazinecarboximidamide, also known as NNBP, is a compound that has gained significant attention in the field of medicinal chemistry. NNBP is a piperazinecarboximidamide derivative that exhibits potent anticancer properties.
Mecanismo De Acción
The exact mechanism of action of N'-nitro-4-(3-nitrobenzoyl)-1-piperazinecarboximidamide is still under investigation. However, studies have suggested that this compound exerts its anticancer properties by inhibiting the activity of topoisomerase IIα, a critical enzyme involved in DNA replication and repair. Inhibition of topoisomerase IIα leads to DNA damage and ultimately induces apoptosis in cancer cells.
Biochemical and physiological effects:
This compound has been found to exhibit several biochemical and physiological effects. Studies have shown that this compound can induce cell cycle arrest in cancer cells, leading to the inhibition of cell proliferation. Moreover, this compound has been found to inhibit the migration and invasion of cancer cells, suggesting its potential as an anti-metastatic agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N'-nitro-4-(3-nitrobenzoyl)-1-piperazinecarboximidamide has several advantages for lab experiments. It exhibits potent anticancer properties, making it an ideal candidate for studying cancer biology. Moreover, this compound is relatively easy to synthesize, making it readily available for research purposes. However, this compound has some limitations as well. It is highly toxic and requires careful handling during experiments. Moreover, its mechanism of action is still not fully understood, which limits our understanding of its potential applications.
Direcciones Futuras
There are several future directions for research on N'-nitro-4-(3-nitrobenzoyl)-1-piperazinecarboximidamide. One potential direction is to investigate its potential as an anti-metastatic agent. Another potential direction is to study its effects on other types of cancer, such as pancreatic cancer and ovarian cancer. Moreover, further studies are needed to elucidate its mechanism of action and to develop more potent derivatives of this compound.
Conclusion:
In conclusion, this compound is a compound that exhibits potent anticancer properties. It has been extensively studied for its potential applications in cancer therapy. This compound inhibits the activity of topoisomerase IIα, leading to DNA damage and apoptosis in cancer cells. Although this compound has some limitations, it has several advantages for lab experiments. Future research on this compound could lead to the development of more effective cancer therapies.
Métodos De Síntesis
N'-nitro-4-(3-nitrobenzoyl)-1-piperazinecarboximidamide can be synthesized using a multi-step process that involves the reaction of 3-nitrobenzoyl chloride with piperazinecarboximidamide in the presence of triethylamine. The resulting product is then subjected to nitration using nitric acid to obtain this compound.
Aplicaciones Científicas De Investigación
N'-nitro-4-(3-nitrobenzoyl)-1-piperazinecarboximidamide has shown great promise in the field of medicinal chemistry. It has been extensively studied for its anticancer properties. Several studies have shown that this compound exhibits potent cytotoxicity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Moreover, this compound has been found to induce apoptosis in cancer cells by activating the caspase pathway.
Propiedades
IUPAC Name |
N'-nitro-4-(3-nitrobenzoyl)piperazine-1-carboximidamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N6O5/c13-12(14-18(22)23)16-6-4-15(5-7-16)11(19)9-2-1-3-10(8-9)17(20)21/h1-3,8H,4-7H2,(H2,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCVVQQRFWZYACZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C2=CC(=CC=C2)[N+](=O)[O-])C(=N[N+](=O)[O-])N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C(=O)C2=CC(=CC=C2)[N+](=O)[O-])/C(=N/[N+](=O)[O-])/N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N6O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(4-fluorophenyl)ethyl]-3-(isobutyrylamino)benzamide](/img/structure/B5860381.png)

amino]methyl}phenol](/img/structure/B5860386.png)
![2-pyridinecarbaldehyde [4-chloro-5-(4-chlorophenyl)-2-thienyl]hydrazone](/img/structure/B5860404.png)





![methyl 3-{[(2-chlorophenoxy)acetyl]amino}-4-methylbenzoate](/img/structure/B5860457.png)


![2-[(4-methylbenzoyl)amino]-5-phenyl-3-thiophenecarboxylic acid](/img/structure/B5860479.png)
![6-methyl-3-(4-methylphenyl)[1,2,4]triazolo[3,4-a]phthalazine](/img/structure/B5860483.png)